Cas no 26757-75-5 (2-Azetidinone, 4-methyl-, (R)-)

2-Azetidinone, 4-methyl-, (R)- structure
26757-75-5 structure
Product name:2-Azetidinone, 4-methyl-, (R)-
CAS No:26757-75-5
MF:C4H7NO
Molecular Weight:85.1045
CID:3925999
PubChem ID:637585

2-Azetidinone, 4-methyl-, (R)- 化学的及び物理的性質

名前と識別子

    • 2-Azetidinone, 4-methyl-, (R)-
    • (4R)-4-methylazetidin-2-one
    • (R)-4-Methylazetidin-2-one
    • 4-(r)-methyl-2-azetidinone
    • EN300-7292004
    • 26757-75-5
    • インチ: InChI=1S/C4H7NO/c1-3-2-4(6)5-3/h3H,2H2,1H3,(H,5,6)/t3-/m1/s1
    • InChIKey: XMSFNEZQRPOHAR-GSVOUGTGSA-N

計算された属性

  • 精确分子量: 85.052763847Da
  • 同位素质量: 85.052763847Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 79.6
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • XLogP3: -0.3

2-Azetidinone, 4-methyl-, (R)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7292004-0.5g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
0.5g
$1046.0 2023-05-26
Enamine
EN300-7292004-1.0g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
1g
$1343.0 2023-05-26
Enamine
EN300-7292004-5.0g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
5g
$3894.0 2023-05-26
Enamine
EN300-7292004-10.0g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
10g
$5774.0 2023-05-26
1PlusChem
1P028IFA-250mg
(4R)-4-methylazetidin-2-one
26757-75-5 95%
250mg
$885.00 2024-05-08
Aaron
AR028INM-100mg
(4R)-4-methylazetidin-2-one
26757-75-5 95%
100mg
$666.00 2025-02-16
1PlusChem
1P028IFA-500mg
(4R)-4-methylazetidin-2-one
26757-75-5 95%
500mg
$1355.00 2024-05-08
1PlusChem
1P028IFA-10g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
10g
$7199.00 2023-12-18
Aaron
AR028INM-1g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
1g
$1872.00 2025-02-16
Aaron
AR028INM-2.5g
(4R)-4-methylazetidin-2-one
26757-75-5 95%
2.5g
$3643.00 2025-02-16

2-Azetidinone, 4-methyl-, (R)- 関連文献

2-Azetidinone, 4-methyl-, (R)-に関する追加情報

2-Azetidinone, 4-methyl-, (R)- (CAS No: 26757-75-5)

2-Azetidinone, 4-methyl-, (R)-, also known by its CAS registry number 26757-75-5, is a significant compound in the field of organic chemistry and pharmacology. This compound belongs to the class of azetidinones, which are four-membered lactams, and it has gained attention due to its unique structural properties and potential applications in drug design and synthesis.

The azetidinone ring system is characterized by its four-membered lactam structure, which imparts rigidity and specific electronic properties to the molecule. The 4-methyl substitution in this compound adds further complexity to its structure, influencing its reactivity and biological activity. The (R) configuration at the chiral center introduces stereoisomerism, which is a critical factor in determining the compound's pharmacokinetic and pharmacodynamic properties.

Recent studies have highlighted the importance of azetidinones as building blocks in medicinal chemistry. Researchers have explored their role in the development of peptide mimetics, which are molecules designed to mimic the structure and function of peptides. These mimetics are valuable in drug discovery as they can modulate protein-protein interactions, a key mechanism in many therapeutic targets.

In terms of synthesis, 2-Azetidinone, 4-methyl-, (R)- can be prepared through various methods, including cyclization reactions of amino acids or related precursors. One notable approach involves the use of chiral resolution techniques to obtain the enantiomerically pure (R) form, which is essential for studying stereochemical effects in biological systems.

The compound's applications extend beyond medicinal chemistry. It has been utilized in the study of enzyme mechanisms, particularly those involving peptidases and proteases. Understanding how these enzymes interact with azetidinone-containing substrates provides insights into their catalytic processes and potential inhibition strategies.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize 2-Azetidinone, 4-methyl-, (R)- with high precision. These methods allow for detailed structural elucidation and confirmation of stereochemistry, ensuring the reliability of experimental data.

In conclusion, 2-Azetidinone, 4-methyl-, (R)- (CAS No: 26757-75-5) is a versatile compound with significant implications in organic synthesis and pharmacology. Its unique structure and stereochemical properties make it a valuable tool in drug discovery and enzyme studies. As research continues to uncover new applications for azetidinones, this compound will likely remain at the forefront of chemical innovation.

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